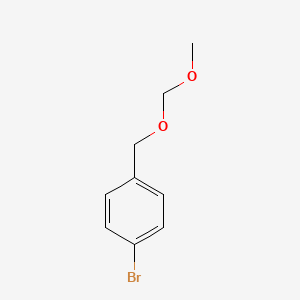

1-Bromo-4-(methoxymethoxymethyl)benzene

Description

1-Bromo-4-(methoxymethoxymethyl)benzene is a brominated aromatic compound featuring a benzene ring substituted with a bromine atom at the para position and a methoxymethoxymethyl group (-CH₂-O-CH₂-O-CH₃). This substituent introduces steric bulk and electron-donating effects due to its ether linkages, making the compound valuable in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki, Heck) for pharmaceutical and agrochemical intermediates .

Properties

Molecular Formula |

C9H11BrO2 |

|---|---|

Molecular Weight |

231.09 g/mol |

IUPAC Name |

1-bromo-4-(methoxymethoxymethyl)benzene |

InChI |

InChI=1S/C9H11BrO2/c1-11-7-12-6-8-2-4-9(10)5-3-8/h2-5H,6-7H2,1H3 |

InChI Key |

WDKSAYZGENQBDK-UHFFFAOYSA-N |

Canonical SMILES |

COCOCC1=CC=C(C=C1)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

1-Bromo-4-(methoxymethyl)benzene

- Structure : Benzene ring with bromine (para) and a methoxymethyl group (-CH₂-O-CH₃).

- Key Differences : Lacks the additional methoxy group in the substituent, reducing steric hindrance and polarity compared to the methoxymethoxymethyl analog.

- Applications : Used in coupling reactions; simpler structure enables faster reaction kinetics but offers fewer opportunities for post-functionalization .

1-Bromo-4-(difluoromethoxy)benzene

- Structure : Bromine (para) with a difluoromethoxy group (-O-CHF₂).

- Key Differences : The electron-withdrawing fluorine atoms deactivate the benzene ring, contrasting with the electron-donating methoxymethoxymethyl group. This enhances reactivity in electrophilic substitutions but reduces stability in nucleophilic environments.

- Applications : Widely used in Suzuki couplings for fluorinated drug candidates .

1-Bromo-4-(trifluoromethoxy)benzene

1-Bromo-4-(chloromethyl)benzene

- Structure : Bromine (para) with a chloromethyl group (-CH₂-Cl).

- Key Differences : The chloromethyl group is a superior leaving group, enabling nucleophilic substitutions (e.g., SN2 reactions). However, it lacks the stability of ether-based substituents.

- Applications : Used in one-pot dual arylations, achieving yields up to 96% in Pd-catalyzed reactions .

Physical and Chemical Properties

| Compound | Molecular Weight | Boiling Point (°C) | Solubility | Reactivity in Suzuki Coupling |

|---|---|---|---|---|

| 1-Bromo-4-(methoxymethoxymethyl)benzene | 265.14 (est.) | ~250–280 | High in DMSO, THF | Moderate (electron-donating) |

| 1-Bromo-4-(methoxymethyl)benzene | 215.08 | ~200–220 | Moderate in EtOAc | High |

| 1-Bromo-4-(difluoromethoxy)benzene | 223.00 | 185.6 | Low in water | Very High (electron-deficient) |

| 1-Bromo-4-(chloromethyl)benzene | 205.47 | ~210–230 | High in DCM | High (leaving group) |

Market and Industrial Relevance

- The global market for brominated aromatics is projected to exceed $1.2 billion by 2030, driven by pharmaceutical demand. Methoxymethoxymethyl derivatives are niche intermediates, while fluorinated compounds dominate high-value applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.